![molecular formula C14H13N5O5S2 B8529053 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B8529053.png)
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide is an active metabolite of Cefotaxime, a third-generation cephalosporin antibiotic. This compound is derived from the sodium salt form of Cefotaxime and is recognized for its significant antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide involves the hydrolysis of Cefotaxime. This process typically requires specific reaction conditions, including the use of solvents like DMSO and methanol, and controlled temperatures . The compound can exist in different isomeric forms, such as E/Z mixtures .
Industrial Production Methods: Industrial production of this compound is often carried out by pharmaceutical companies specializing in cephalosporin antibiotics. The production process involves the controlled degradation of Cefotaxime under specific conditions to yield the desired lactone .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide involves the inhibition of cell wall synthesis in bacteria. This is achieved through its high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . By binding to these proteins, the compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide is unique compared to other similar compounds due to its specific structure and activity. Similar compounds include:
Ceftriaxone: Another third-generation cephalosporin antibiotic with a similar mechanism of action.
Cefodizime: A cephalosporin antibiotic with a different spectrum of activity.
Ceftiofur: A cephalosporin antibiotic used primarily in veterinary medicine.
These compounds share similar antibacterial properties but differ in their specific applications and pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C14H13N5O5S2 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20) |
Clé InChI |
MCSWUKXFFGUOQE-UHFFFAOYSA-N |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
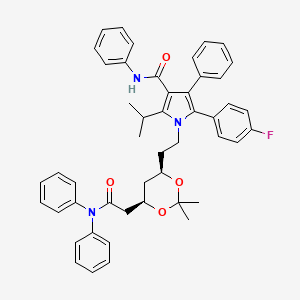
![3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B8528974.png)
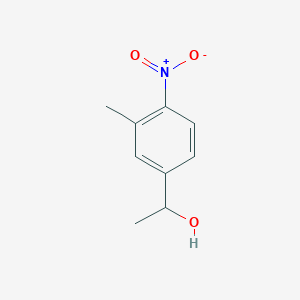
![2-[4-(4-Chlorophenyl)phenyl]-ethanol](/img/structure/B8528978.png)
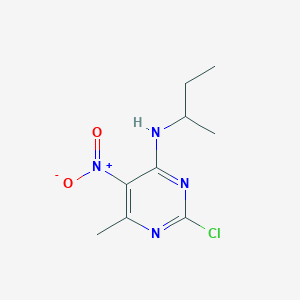
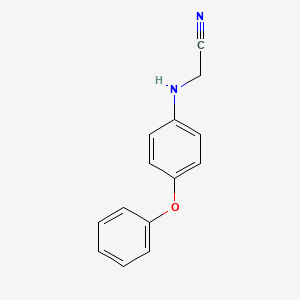
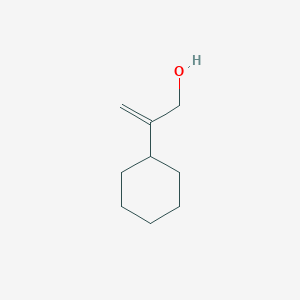
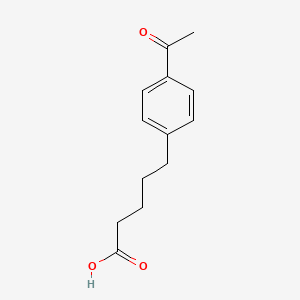
![6-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B8529013.png)

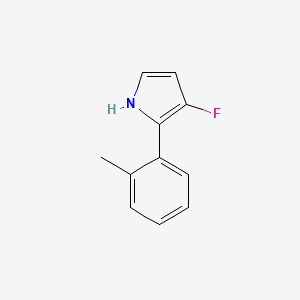
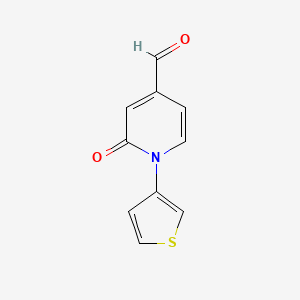
![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-phenyl-](/img/structure/B8529073.png)

